N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)-3,3-dimethylbutanamide is a synthetic organic compound featuring a bifuran core (two fused furan rings) with a 3,3-dimethylbutanamide substituent attached via an N-alkylated methyl group at the 5-position. The 3,3-dimethylbutanamide group introduces steric bulk and lipophilicity, which may modulate solubility and biological activity.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)9-14(17)16-10-11-6-7-13(19-11)12-5-4-8-18-12/h4-8H,9-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZNUNRAJGIEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CC=C(O1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide typically involves the reaction of 2,2’-bifuran with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between 2,2’-bifuran and 3,3-dimethylbutanoyl chloride in the presence of a suitable base .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the bifuran ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Functionalized bifuran derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues
N-([2,2′-Bifuran]-5-ylmethyl)-4-methyl-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide (1m)
- Structure : Shares the bifuran core and N-alkylated methyl group but substitutes the amide with a benzenesulfonamide and adds a propargyl-phenyl group.
- Key Data :
N-Hexyl-2,2'-bifuran-3,3'-dicarboximide (BFI-H)
- Structure : Contains a bifuran core with dicarboximide substituents and a hexyl chain.
- Key Data :
- Comparison : The dicarboximide group introduces strong electron-withdrawing effects, making BFI-H suitable for electronic materials, whereas the target compound’s amide group may favor pharmaceutical applications.
Poly-N-(2-octyldodecyl)-2,2'-bifuran-3,3'-dicarboximide
- Structure : Polymerized bifuran-dicarboximide with long alkyl chains.
- Key Data :
- Comparison: The polymeric nature and alkyl chains enhance processability for thin-film electronics, contrasting with the monomeric, compact structure of the target compound.
Physical and Chemical Properties
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound features a bifuran moiety linked to a butanamide structure. The synthesis typically involves the reaction of 2,2'-bifuran with 3,3-dimethylbutanoyl chloride in the presence of a base like triethylamine under anhydrous conditions.
Antimicrobial Properties
Research indicates that compounds with bifuran structures can exhibit antimicrobial activity. For instance, studies have shown that derivatives of bifuran can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
The compound's unique chemical structure has led to investigations into its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer proliferation and metastasis. The mechanism of action likely involves the inhibition of key enzymes or receptors.
Case Studies and Research Findings
- Antimicrobial Activity : A study tested various derivatives of bifuran compounds against a range of bacterial strains. Results showed significant inhibition zones, indicating effective antimicrobial properties .
- Anticancer Research : In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines. The compound was observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
- Mechanism of Action : The mechanism through which this compound exerts its effects appears to involve the modulation of signaling pathways related to cell survival and apoptosis. Further research is needed to elucidate these pathways fully.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,5-Furandicarboxylic Acid | Structure | Used in polymer synthesis; limited biological activity |
| Dimethyl 2,2'-bifuran-5,5'-dicarboxylate | Structure | High-performance bioplastics; minimal biological activity |
| This compound | Structure | Antimicrobial and anticancer properties; unique interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
